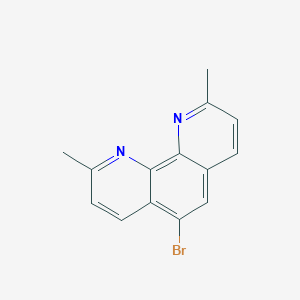

5-bromo-2,9-dimethyl-1,10-phenanthroline

説明

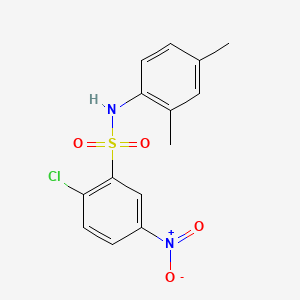

5-bromo-2,9-dimethyl-1,10-phenanthroline (5-Br-2,9-DMP) is an organic compound that is widely used in a variety of scientific research applications. It is a brominated derivative of 1,10-phenanthroline, a five-membered heterocyclic aromatic compound with a planar structure. 5-Br-2,9-DMP is a reddish-brown crystalline solid with a melting point of 154-156 °C. It is soluble in common organic solvents such as chloroform, methanol, and ethanol.

科学的研究の応用

Synthesis and Functionalization

5-Bromo-2,9-dimethyl-1,10-phenanthroline has been utilized in various synthesis and functionalization processes. For instance, it has been used as a starting material in the synthesis of A,D‐(1,10‐Phenanthroline)‐bridged calix[6]arene dendrimers, showcasing its role in forming complex organic structures (Eggert & Lüning, 2007). Additionally, it serves as a versatile building block for the construction of 5-substituted neocuproines, which are essential in connecting different substituents to the 1,10-phenanthroline moiety (Eggert, Lüning, & Näther, 2005).

Application in Metal Oxidation Catalysts

Research has shown that this compound derivatives can be used in the synthesis of metal oxidation catalysts. For example, its halogenated derivatives have been explored as potential robust ligands for metal oxidation catalysts (Beer, Jiménez, & Drago, 1993).

Monolayer Formation on Gold Substrates

This compound has been instrumental in forming self-assembled monolayers on gold substrates, utilizing phenanthroline-Au interactions. This application is significant in the field of surface chemistry and nanotechnology (Domínguez, Echegoyen, Cunha, & Tao, 1998).

Development of Microelectrodes

It has been used in the fabrication of a random assembly of microelectrodes (RAMs) through the electrochemical reduction process. This application is crucial in developing advanced electrochemical sensors and devices (Valencia et al., 2014).

特性

IUPAC Name |

5-bromo-2,9-dimethyl-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUXBIKBFITJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C3C(=C(C=C2C=C1)Br)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)

![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)

![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)

![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)

![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)